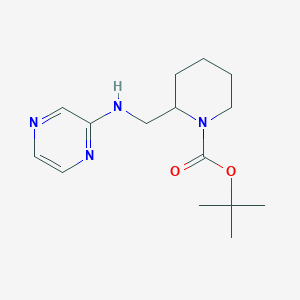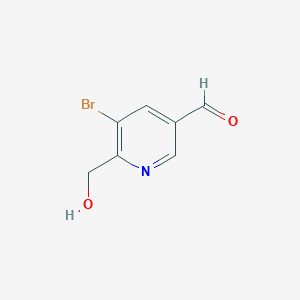
3-chloro-4-(1-methylpyridin-1-ium-3-yl)-1,2,5-thiadiazole
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-chloro-4-(1-methylpyridin-1-ium-3-yl)-1,2,5-thiadiazole is a chemical compound that belongs to the class of heterocyclic compounds It is characterized by the presence of a pyridinium ring substituted with a 4-chloro-1,2,5-thiadiazol-3-yl group and a methyl group, with an iodide ion as the counterion
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-chloro-4-(1-methylpyridin-1-ium-3-yl)-1,2,5-thiadiazole typically involves the reaction of 3-(4-chloro-1,2,5-thiadiazol-3-yl)pyridine with methyl iodide. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the reactants and products. The reaction mixture is usually heated to facilitate the formation of the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure consistent reaction conditions and high yield. The reactants are fed into the reactor at controlled rates, and the reaction is carried out at elevated temperatures. The product is then purified using techniques such as crystallization or chromatography to obtain the desired purity.
化学反应分析
Types of Reactions
3-chloro-4-(1-methylpyridin-1-ium-3-yl)-1,2,5-thiadiazole can undergo various types of chemical reactions, including:
Nucleophilic substitution: The iodide ion can be replaced by other nucleophiles, leading to the formation of different derivatives.
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: The thiadiazole ring can be reduced to form dihydrothiadiazoles.
Common Reagents and Conditions
Nucleophilic substitution: Common reagents include sodium azide, potassium cyanide, and thiols. The reactions are typically carried out in polar aprotic solvents such as dimethyl sulfoxide or acetonitrile.
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid are used under mild conditions.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are employed under anhydrous conditions.
Major Products Formed
Nucleophilic substitution: Various substituted pyridinium salts.
Oxidation: Sulfoxides and sulfones.
Reduction: Dihydrothiadiazoles.
科学研究应用
3-chloro-4-(1-methylpyridin-1-ium-3-yl)-1,2,5-thiadiazole has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is studied for its potential antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials with specific electronic or optical properties.
作用机制
The mechanism of action of 3-chloro-4-(1-methylpyridin-1-ium-3-yl)-1,2,5-thiadiazole involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity or modulating their function. The thiadiazole ring is known to interact with metal ions, which can affect the compound’s biological activity. Additionally, the pyridinium ring can participate in π-π interactions with aromatic residues in proteins, further influencing its mechanism of action.
相似化合物的比较
Similar Compounds
- 3-chloro-4-(pyridin-3-yl)-1,2,5-thiadiazole
- 5-chloro-3-(2,3-dimethoxyphenyl)-1,2,4-thiadiazole
- 5-chloro-3-cyclopropyl-1,2,4-thiadiazole
- 5-chloro-3-methyl-1,2,4-thiadiazole
Uniqueness
3-chloro-4-(1-methylpyridin-1-ium-3-yl)-1,2,5-thiadiazole is unique due to the presence of both a pyridinium ring and a thiadiazole ring in its structure. This combination imparts distinct electronic and steric properties, making it a versatile compound for various applications. The iodide ion also contributes to its reactivity and solubility, distinguishing it from other similar compounds.
属性
分子式 |
C8H7ClN3S+ |
|---|---|
分子量 |
212.68 g/mol |
IUPAC 名称 |
3-chloro-4-(1-methylpyridin-1-ium-3-yl)-1,2,5-thiadiazole |
InChI |
InChI=1S/C8H7ClN3S/c1-12-4-2-3-6(5-12)7-8(9)11-13-10-7/h2-5H,1H3/q+1 |
InChI 键 |
WQPPYARIYBMWQE-UHFFFAOYSA-N |
规范 SMILES |
C[N+]1=CC=CC(=C1)C2=NSN=C2Cl |
产品来源 |
United States |
Synthesis routes and methods
Procedure details





体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![2-Ethoxycarbonylimidazo[1,2-a]pyridine-6-boronic acid](/img/structure/B8717955.png)

![N-[3-(Dimethylamino)propyl]-2-(2-oxopyrrolidin-1-YL)acetamide](/img/structure/B8717971.png)

![Methyl (6-(phenylthio)imidazo[1,2-a]pyridin-2-yl)carbamate](/img/structure/B8717986.png)






![4-Oxo-4-{[2-(pyridin-2-yl)ethyl]amino}butanoic acid](/img/structure/B8718043.png)


